molecular formula C11H18O5 B3046983 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol CAS No. 1333-09-1

1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol

Cat. No.: B3046983
CAS No.: 1333-09-1
M. Wt: 230.26 g/mol
InChI Key: WNARAGIYGCZQQM-UHFFFAOYSA-N
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Description

The compound 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol is a cyclic ether derivative of glycerol (1,2,3-propanetriol) formed via reaction with (2-methylphenyl)methanediol. This structure likely involves the formation of a five- or six-membered cyclic ether ring, where two hydroxyl groups of glycerol are bridged by the (2-methylphenyl)methanediol moiety. Such cyclic ethers are often synthesized through acid-catalyzed cyclization, enhancing stability compared to linear analogs .

Properties

IUPAC Name

(2-methylphenyl)methanediol;propane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2.C3H8O3/c1-6-4-2-3-5-7(6)8(9)10;4-1-3(6)2-5/h2-5,8-10H,1H3;3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNARAGIYGCZQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(O)O.C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless somewhat viscous liquid with a faint, bitter-almond odour
Record name Tolualdehyde glyceryl acetal (mixed isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, most oils, miscible at room temperature (in ethanol)
Record name Tolualdehyde glyceryl acetal (mixed isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.148-1.158
Record name Tolualdehyde glyceryl acetal (mixed isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1333-09-1
Record name 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

Where xx, yy, and zz represent the number of carbon, hydrogen, and oxygen atoms in the molecular structure. The cyclic ether and the presence of a (2-methylphenyl)methanediol moiety contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 1,2,3-Propanetriol have demonstrated antimicrobial activity. For instance, cyclic ethers are known for their ability to disrupt microbial cell membranes. A study highlighted that derivatives of such compounds exhibited significant inhibition against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of 1,2,3-Propanetriol derivatives has been explored in several studies. One notable case study assessed the compound's effects on cancer cell lines. The results indicated that it induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead in anticancer drug development .

Enzyme Inhibition

The compound's biological activity may be linked to its ability to inhibit specific enzymes involved in cellular processes. For example, certain cyclic ethers have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Interaction with Cellular Targets

The interaction between 1,2,3-Propanetriol and cellular targets can lead to altered signaling pathways. This modulation can affect processes such as cell proliferation and apoptosis. Understanding these interactions is essential for elucidating the compound's full biological profile.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Cyclic Ether AE. coli32 µg/mL
Cyclic Ether BS. aureus16 µg/mL
1,2,3-Propanetriol DerivativePseudomonas aeruginosa8 µg/mL

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Cell cycle arrest
A54912Apoptosis

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclic ethers revealed that modifications to the structure significantly enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study concluded that further structural optimization could lead to potent antimicrobial agents .

Case Study 2: Anticancer Potential
In vitro assays on human cancer cell lines demonstrated that 1,2,3-Propanetriol derivatives could effectively induce apoptosis. The study utilized flow cytometry to analyze cell death pathways and confirmed the involvement of mitochondrial dysfunction as a key mechanism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Structure Key Features Applications/Properties
1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol Cyclic ether with aromatic substituent Five/six-membered ring; enhanced stability due to cyclization; reduced hydroxyl availability Potential use in pharmaceuticals or polymers
Mephenesin (3-(2-methylphenoxy)-1,2-propanediol) Linear 1,2-propanediol derivative Non-cyclic; 2-methylphenoxy group at C3; two free hydroxyl groups Muscle relaxant
Guaifenesin ((2R)-3-(2-methoxyphenoxy)-1,2-propanediol) Chiral 1,2-propanediol derivative Methoxy-substituted phenoxy group; stereospecific activity Expectorant
Benzeneacetaldehyde cyclic acetal with 1,2,3-propanetriol Cyclic acetal with glycerol Aromatic acetal ring; three free hydroxyl groups Fragrance and flavoring agent
Glycerol glycidyl ether (e.g., EPON 812) Epoxide-functionalized glycerol Epoxide groups; trifunctional reactivity Epoxy resin precursor

Stability and Reactivity

  • Cyclic vs. Linear Stability : Cyclic ethers derived from glycerol exhibit higher thermodynamic stability compared to linear analogs. For example, penta-cyclic structures (five-membered rings) are more stable than hexa-cyclic (six-membered) due to reduced ring strain .
  • Reactivity in Oxidation: Glycerol’s three hydroxyl groups make it highly reactive in oxidation reactions.

Physicochemical Properties

  • Solubility: The aromatic 2-methylphenyl group in the target compound may reduce water solubility compared to non-aromatic analogs (e.g., glycerol glycidyl ethers).
  • Boiling/Melting Points : Cyclic ethers generally have higher melting points than linear ethers due to restricted molecular motion.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 1,2,3-propanetriol cyclic ether derivatives with aromatic substituents?

Methodological Answer:
The synthesis of glycerol-based cyclic ethers with aromatic diols typically involves epoxide ring-opening or glycidylation reactions. For example:

  • Epoxide Intermediate Route : Glycidyl ethers (e.g., EPON 812, a glycerol glycidyl ether derivative) can be synthesized by reacting glycerol with epichlorohydrin under alkaline conditions, followed by cyclization with (2-methylphenyl)methanediol .
  • Cyclocondensation : Use acid or base catalysis to promote nucleophilic attack by the diol’s hydroxyl groups on the glycerol backbone, forming a cyclic ether. Solvent selection (e.g., 1,4-dioxane or ethanol) and temperature control (60–90°C) are critical to favor intramolecular cyclization over polymerization .
  • Characterization : Confirm the cyclic structure via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, focusing on ether linkage signals (δ 3.5–4.5 ppm) and aromatic proton integration. Mass spectrometry (ESI-MS) can verify molecular weight .

Basic Question: How can the solubility profile of this compound be systematically evaluated in organic solvents?

Methodological Answer:
Adopt the IUPAC-NIST protocol for polyol derivatives :

Solvent Selection : Test alkanes (heptane), alcohols (methanol, 1-octanol), ethers (1,4-dioxane), and chlorinated solvents (chloroform) to assess polarity-dependent solubility.

Gravimetric Analysis : Saturate solvents with the compound at 298 K for 24–48 hours, filter undissolved material, and evaporate the solvent to measure residual mass.

Thermodynamic Modeling : Calculate Hansen solubility parameters (dispersion, polar, hydrogen bonding) to correlate solubility with solvent properties. For example, aromatic diol derivatives may show enhanced solubility in chlorobenzene or acetophenone due to π-π interactions .

Advanced Question: What factors govern the reaction kinetics of this compound in oxidation reactions?

Methodological Answer:
Kinetic studies on glycerol derivatives (e.g., oxidation by dihydroxyditelluratoargentate(III)) reveal:

  • Active Group Density : 1,2,3-Propanetriol’s three hydroxyl groups increase collision probability with oxidants compared to diols (e.g., 1,2-propanediol), accelerating the rate-determining step (observed rate constant kobs=1.2×103s1k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} for glycerol vs. 6.5×104s16.5 \times 10^{-4} \, \text{s}^{-1} for 1,2-propanediol) .
  • Steric Effects : The cyclic ether structure may restrict hydroxyl group accessibility, reducing kobsk_{\text{obs}}. Compensate with polar solvents (e.g., water or ethanol) to stabilize transition states .
  • Experimental Design : Use stopped-flow spectrophotometry to monitor absorbance changes (e.g., at 450 nm for Ag(III) complexes) under pseudo-first-order conditions .

Advanced Question: How does the cyclic ether structure influence complexation with boronic acids?

Methodological Answer:
Methylboronic acid (CH3_3B(OH)2_2) forms 1:1 anionic complexes with polyols via chelate ring formation. For cyclic ether derivatives:

  • Chelate Ring Stability : Five-membered rings (common in 1,2-diols) are more stable than six-membered rings. The cyclic ether’s rigid structure may enforce a specific ring size, altering equilibrium constants (Keq1091010K_{\text{eq}} \approx 10^{-9}–10^{-10}) .
  • pH Titration Protocol : Titrate the compound with CH3_3B(OH)2_2 in buffered aqueous solution (pH 8–10). Monitor complexation via 11B^{11}\text{B} NMR shifts (δ 10–15 ppm for trigonal boronate esters) .
  • Competitive Binding : Compare binding affinity with open-chain analogs to quantify steric/electronic effects of the cyclic ether .

Advanced Question: What role does this compound play in surfactant or polymer synthesis?

Methodological Answer:
Glycerol-based cyclic ethers are precursors for:

  • Nonionic Surfactants : Ethoxylation/propoxylation of the hydroxyl groups generates PEG-glyceryl ethers (e.g., PEG-25 glyceryl stearate), which stabilize emulsions. Characterize hydrophilic-lipophilic balance (HLB) using Griffin’s method .
  • Epoxy Resins : Copolymerize with diisocyanates (e.g., 2,4-diisocyanato-1-methylbenzene) to form crosslinked networks. Analyze thermal stability via TGA (decomposition >250°C) and mechanical properties with DMA .
  • Functionalization : Introduce aromatic groups via Friedel-Crafts alkylation or Suzuki coupling to enhance UV stability .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize the cyclic ether structure at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (hydroxyl) and electrophilic (ether oxygen) sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in 1,4-dioxane) to predict solubility parameters and diffusion coefficients .
  • Transition State Analysis : Compare activation energies (EaE_a) for ring-opening reactions in acidic vs. basic media using Gaussian or ORCA software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol
Reactant of Route 2
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1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol

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